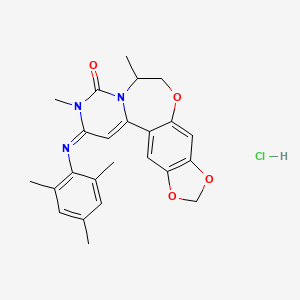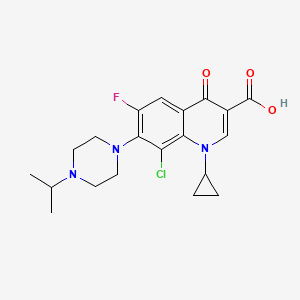
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate typically involves multiple steps, starting with the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of the picrate group, which is often achieved through a reaction with picric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-methoxybenzamide
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-nitrobenzamide
Uniqueness
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
96766-18-6 |
|---|---|
Molecular Formula |
C19H24N6O9 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H21N3O2.C6H3N3O7/c1-9-10(2)15-18-13(9)14-12(17)11(3)16-7-5-4-6-8-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,4-8H2,1-3H3,(H,14,17);1-2,10H |
InChI Key |
NNZOVTQLIKEZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)C(C)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


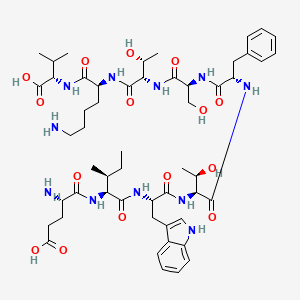
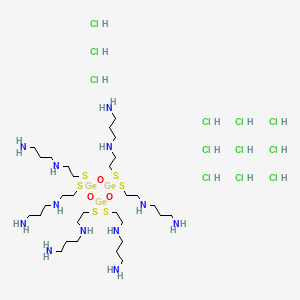
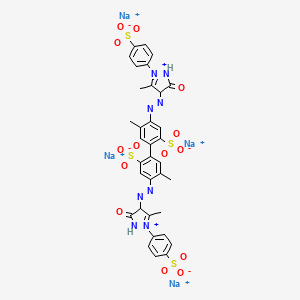
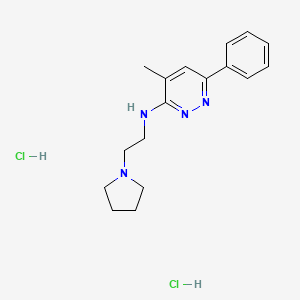
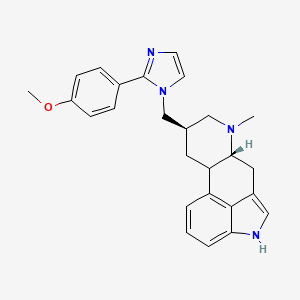

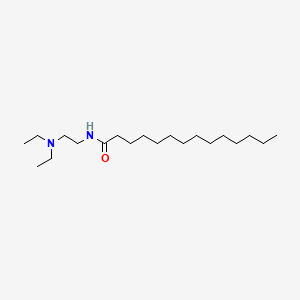

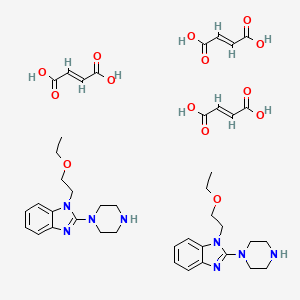
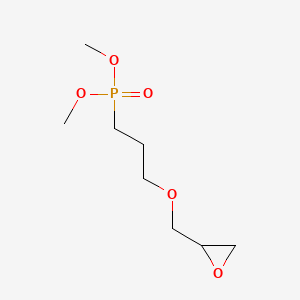
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
